molecular formula C20H21BrN2O4 B268981 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

カタログ番号 B268981
分子量: 433.3 g/mol
InChIキー: KBGIGUXTXVNQSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets TYK2, a member of the JAK family of kinases. The JAK-STAT signaling pathway plays a crucial role in the immune response, and dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. BMS-986165 has shown promise in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide targets TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is involved in the immune response. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of TYK2, leading to a reduction in the activity of downstream signaling pathways. This results in a reduction in inflammation and disease severity in preclinical models of autoimmune diseases.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in preclinical models.

実験室実験の利点と制限

One advantage of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans is not yet known, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.

将来の方向性

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of interest is the investigation of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in other autoimmune diseases and cancer types. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

合成法

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form 2-(2-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the final product, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

科学的研究の応用

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease severity. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also shown efficacy in preclinical models of cancer, where it has been shown to inhibit tumor growth and enhance the activity of immune cells.

特性

製品名

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

分子式

C20H21BrN2O4

分子量

433.3 g/mol

IUPAC名

2-(2-bromo-4-methylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-2-7-18(17(21)12-14)27-13-19(24)22-16-5-3-15(4-6-16)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)

InChIキー

KBGIGUXTXVNQSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

正規SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。